3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of substituted propanones These compounds are characterized by the presence of a propanone backbone with various substituents attached to the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloroanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one
- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one
- 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)propan-1-one
Uniqueness
The unique combination of bromine, fluorine, and methoxy groups in 3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one imparts distinct chemical properties, such as enhanced reactivity and potential biological activity. These features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-bromoanilino)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFNO2/c1-27-20-12-4-16(5-13-20)22(26)14-21(15-2-8-18(24)9-3-15)25-19-10-6-17(23)7-11-19/h2-13,21,25H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOSVRVHXGQOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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